molecular formula C20H31N3O5 B2534777 H-Leu-Lys(Z)-OH CAS No. 34990-61-9

H-Leu-Lys(Z)-OH

Cat. No.: B2534777
CAS No.: 34990-61-9
M. Wt: 393.484
InChI Key: NLDHNTHWLUFXHK-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Leu-Lys(Z)-OH is a dipeptide composed of leucine and lysine, where the lysine residue is protected by a benzyloxycarbonyl (Z) group. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Lys(Z)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, leucine, to a solid resin. The benzyloxycarbonyl-protected lysine is then coupled to the leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reaction, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification methods such as preparative HPLC are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

H-Leu-Lys(Z)-OH can undergo various chemical reactions, including:

    Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation with palladium on carbon (Pd/C) or treatment with strong acids like trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can be further coupled with other amino acids or peptides to form longer peptide chains.

    Oxidation and Reduction: The amino acid residues can undergo oxidation or reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

    Deprotection: Hydrogenation with Pd/C or TFA.

    Coupling: DCC or DIC with HOBt or HOAt.

    Oxidation: Mild oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄).

Major Products

    Deprotected Peptide: Removal of the Z group yields H-Leu-Lys-OH.

    Extended Peptides: Coupling with additional amino acids results in longer peptide chains.

Scientific Research Applications

H-Leu-Lys(Z)-OH is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of more complex peptides and proteins.

    Biology: In studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: As a model compound in drug development and delivery systems.

    Industry: In the production of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-Leu-Lys(Z)-OH depends on its specific application. In peptide synthesis, it acts as a substrate that can be extended or modified. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The benzyloxycarbonyl group provides stability during synthesis and can be selectively removed to expose the lysine residue for further reactions.

Comparison with Similar Compounds

Similar Compounds

    H-Leu-Lys-OH: The deprotected form of H-Leu-Lys(Z)-OH.

    H-Leu-Lys(Boc)-OH: A similar dipeptide with a tert-butyloxycarbonyl (Boc) protecting group instead of the Z group.

    H-Leu-Lys(Fmoc)-OH: Another variant with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

This compound is unique due to the benzyloxycarbonyl group, which provides specific stability and protection during synthesis. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is required.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O5/c1-14(2)12-16(21)18(24)23-17(19(25)26)10-6-7-11-22-20(27)28-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,21H2,1-2H3,(H,22,27)(H,23,24)(H,25,26)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDHNTHWLUFXHK-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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